molecular formula C16H26N2O2 B3321836 N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide CAS No. 1391194-44-7

N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide

Cat. No.: B3321836
CAS No.: 1391194-44-7
M. Wt: 278.39 g/mol
InChI Key: OXWQEZCQDVNSNG-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes an aminoethyl group, a tert-butyl group, and a hydroxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The final step involves the deprotection of the Boc group using oxalyl chloride in methanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the hydroxy and tert-butyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-2-(4-methyl-3-hydroxyphenyl)acetamide: Lacks the tert-butyl group, resulting in different reactivity and binding properties.

    N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-methoxy-2,6-dimethylphenyl)acetamide: Contains a methoxy group instead of a hydroxy group, affecting its chemical behavior and biological activity.

Uniqueness

N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17/h8,20H,6-7,9,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQEZCQDVNSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391194-44-7
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-3-HYDROXY-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASO8C395KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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